3-((1-(2-(2-Fluorophenoxy)propanoyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione
Description
3-((1-(2-(2-Fluorophenoxy)propanoyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione is a heterocyclic compound featuring a unique combination of functional groups:
- Oxazolidine-2,4-dione core: A five-membered ring containing two oxygen atoms and one nitrogen atom, known for its role in stabilizing electron-deficient systems and influencing bioactivity.
- 2-Fluorophenoxy-propanoyl substituent: A fluorinated aromatic ether group that enhances lipophilicity and metabolic stability.
Properties
IUPAC Name |
3-[[1-[2-(2-fluorophenoxy)propanoyl]azetidin-3-yl]methyl]-1,3-oxazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN2O5/c1-10(24-13-5-3-2-4-12(13)17)15(21)18-6-11(7-18)8-19-14(20)9-23-16(19)22/h2-5,10-11H,6-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKBVDYRFOZWNSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CC(C1)CN2C(=O)COC2=O)OC3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Bond Parameters
The compound’s oxazolidine-2,4-dione core distinguishes it from chroman-2,4-dione derivatives (e.g., compounds listed in ), which feature a benzopyran ring fused to a dione system. Key differences include:
- Substituent diversity: The azetidine-linked fluorophenoxy group introduces steric and electronic effects absent in analogs like 3-(1-(phenylamino)ethylidene)-chroman-2,4-dione .
Table 1: Structural Comparison with Chroman-2,4-dione Analogs
*Bond lengths for chroman-dione analogs are consistent with typical carbonyl (C=O) and C–N bonds .
Fluorinated Analogs and Functional Group Impact
The 2-fluorophenoxy group in the target compound contrasts with heavily fluorinated propanoyl fluorides (e.g., perfluorinated compounds in ). For example:
- Propanoyl fluoride, 2,3,3,3-tetrafluoro-2-[hexafluoro-propoxy]propoxy]- contains multiple fluorine atoms, enhancing thermal stability and resistance to hydrolysis.
- Target compound’s fluorophenoxy group: Provides moderate lipophilicity without the extreme persistence associated with perfluorinated chains.
Table 2: Fluorination Impact on Properties
Research Findings and Implications
- The target compound’s oxazolidine-azetidine scaffold may favor distinct target engagement (e.g., proteases or kinases).
- Metabolic stability: The 2-fluorophenoxy group likely reduces oxidative metabolism compared to non-fluorinated analogs, as seen in fluorinated pharmaceuticals.
Q & A
Basic: What are the critical steps in synthesizing 3-((1-(2-(2-Fluorophenoxy)propanoyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione?
Methodological Answer:
The synthesis typically involves a multi-step route:
- Step 1 : Reaction of 2-(2-fluorophenoxy)propanoyl chloride with an azetidine derivative (e.g., 3-aminomethyl azetidine) under basic conditions to form the acylated intermediate. This step requires anhydrous solvents (e.g., dichloromethane) and controlled temperatures (0–5°C) to prevent side reactions .
- Step 2 : Cyclization of the intermediate with oxazolidine-2,4-dione precursors. A carbodiimide coupling agent (e.g., DCC) or base-mediated cyclization (e.g., K₂CO₃ in DMF) is often employed. Reaction monitoring via TLC or HPLC is critical to optimize yield and purity .
- Step 3 : Purification via column chromatography or recrystallization using solvent systems like ethyl acetate/hexane .
Advanced: How can researchers optimize reaction conditions to improve yield and purity in the synthesis of this compound?
Methodological Answer:
- Design of Experiments (DOE) : Use fractional factorial designs to test variables such as temperature, solvent polarity, and stoichiometric ratios. For example, varying the molar ratio of azetidine to acyl chloride (1:1.2–1.5) can minimize unreacted starting material .
- Computational Modeling : Employ quantum chemical calculations (e.g., DFT) to predict reaction pathways and transition states. This helps identify energy barriers and optimize catalytic conditions (e.g., base selection) .
- In-situ Monitoring : Techniques like FTIR or Raman spectroscopy can track intermediate formation, enabling real-time adjustments (e.g., quenching side reactions) .
Basic: What analytical techniques are essential for confirming the structure and purity of this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry (e.g., azetidine ring substitution) and detects impurities. Key signals include the oxazolidine-dione carbonyl (~175 ppm in ¹³C NMR) and fluorophenoxy protons (δ 6.8–7.2 in ¹H NMR) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula. Fragmentation patterns help identify structural motifs (e.g., azetidine cleavage) .
- X-ray Crystallography : Resolves absolute stereochemistry if chiral centers are present (e.g., azetidine-3-ylmethyl configuration) .
Advanced: How can researchers resolve contradictions in biological activity data across studies?
Methodological Answer:
- Dose-Response Validation : Replicate assays under standardized conditions (e.g., fixed cell lines, enzyme concentrations) to rule out variability. For example, inconsistent IC₅₀ values in kinase inhibition assays may arise from differences in ATP concentrations .
- Metabolic Stability Testing : Use liver microsomes or hepatocytes to assess whether discrepancies in vivo stem from differential metabolism (e.g., fluorophenoxy group oxidation) .
- Structural-Activity Relationship (SAR) Analysis : Compare analogs (e.g., replacing the fluorophenoxy group with chloro or methoxy substituents) to isolate pharmacophoric contributions .
Basic: What are the primary challenges in scaling up the synthesis of this compound for preclinical studies?
Methodological Answer:
- Reactor Design : Transition from batch to flow chemistry for exothermic steps (e.g., acylation). Continuous flow systems improve heat dissipation and reduce side-product formation .
- Solvent Selection : Replace low-boiling solvents (e.g., DCM) with alternatives like THF or ethyl acetate for safer large-scale processing .
- Purification Scalability : Optimize gradient elution in preparative HPLC or switch to fractional crystallization to reduce costs .
Advanced: What computational strategies can predict the compound’s binding affinity to target proteins?
Methodological Answer:
- Molecular Docking : Use software like AutoDock Vina to model interactions with targets (e.g., cyclooxygenase-2). Focus on the oxazolidine-dione moiety’s hydrogen-bonding potential .
- MD Simulations : Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess binding stability. Analyze RMSD plots to identify conformational shifts .
- Free Energy Perturbation (FEP) : Calculate ΔΔG values for fluorophenoxy group modifications to prioritize synthetic targets .
Basic: How can researchers evaluate the compound’s stability under physiological conditions?
Methodological Answer:
- pH Stability Studies : Incubate the compound in buffers (pH 1.2–7.4) at 37°C. Monitor degradation via HPLC and identify products (e.g., hydrolyzed oxazolidine-dione) .
- Photostability Testing : Expose to UV light (ICH Q1B guidelines) to assess fluorophenoxy group susceptibility to photolysis .
- Forced Degradation : Use oxidative (H₂O₂), thermal (40–60°C), and humidity (75% RH) stressors to identify degradation pathways .
Advanced: What methodologies elucidate the mechanism of action (MoA) for this compound in disease models?
Methodological Answer:
- CRISPR-Cas9 Screening : Knock out candidate targets (e.g., kinases) in cell lines to confirm on-/off-target effects .
- Thermal Proteome Profiling (TPP) : Detect protein thermal stability shifts upon compound binding to identify interactomes .
- Metabolomics : Use LC-MS/MS to track changes in metabolic pathways (e.g., glycolysis inhibition) in treated vs. control samples .
Basic: What safety considerations are critical when handling this compound in the lab?
Methodological Answer:
- Toxicity Screening : Perform Ames tests for mutagenicity and hemolysis assays for erythrocyte compatibility .
- Personal Protective Equipment (PPE) : Use nitrile gloves, safety goggles, and fume hoods during synthesis, as fluorophenoxy intermediates may release HF under hydrolysis .
- Waste Disposal : Neutralize acidic/byproduct streams (e.g., with NaHCO₃) before disposal to comply with EPA guidelines .
Advanced: How can researchers leverage this compound’s scaffold for developing novel therapeutics?
Methodological Answer:
- Bioisosteric Replacement : Substitute the oxazolidine-dione with thiazolidinedione or imidazolidinedione to modulate solubility and target affinity .
- Prodrug Design : Introduce ester or amide prodrug moieties at the azetidine nitrogen to enhance oral bioavailability .
- Polymer Conjugation : Attach PEG chains or dendrimers to the fluorophenoxy group for sustained release in tumor microenvironments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
